molecular formula C16H22O3 B8295025 8-(2-Methylbenzyl)-1,4-dioxaspiro(4.5)decan-8-ol

8-(2-Methylbenzyl)-1,4-dioxaspiro(4.5)decan-8-ol

Cat. No. B8295025
M. Wt: 262.34 g/mol
InChI Key: LUKVKLVNWIAONC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07585858B2

Procedure details

A solution of 2-methylbenzyl chloride (0.579 g, 4.12 mmol) in THF (20 mL) was treated with Mg (0.180 g, 7.50 mmol) and strirred at room temperature until all the Mg had dissolved. The mixture was cooled to 0° C., treated with a solution of 1,4-cyclohexanedione mono-ethylene ketal (0.579 g, 4.12 mmol) in THF (50 mL), warmed to room temperature, stirred overnight, quenched with saturated NH4Cl (100 mL), and extracted with ethyl acetate (3×100 mL). The combined extracts were washed with water and brine, dried (Na2SO4), filtered, and concentrated. The concentrate was purified by flash column chromatography on silica gel with 6:1 hexanes/ethyl acetate to provide the desired product (0.48 g, 44%) MS (ESI) m/e 262 (M+H)+.
Quantity
0.579 g
Type
reactant
Reaction Step One
[Compound]
Name
Mg
Quantity
0.18 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
Mg
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.579 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
44%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[CH2:4]Cl.[CH2:10]1[O:20][C:13]2([CH2:18][CH2:17][C:16](=[O:19])[CH2:15][CH2:14]2)[O:12][CH2:11]1>C1COCC1>[CH3:1][C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[CH2:4][C:16]1([OH:19])[CH2:17][CH2:18][C:13]2([O:20][CH2:10][CH2:11][O:12]2)[CH2:14][CH2:15]1

Inputs

Step One
Name
Quantity
0.579 g
Type
reactant
Smiles
CC1=C(CCl)C=CC=C1
Name
Mg
Quantity
0.18 g
Type
reactant
Smiles
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Mg
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0.579 g
Type
reactant
Smiles
C1COC2(CCC(CC2)=O)O1
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
strirred at room temperature until all
DISSOLUTION
Type
DISSOLUTION
Details
had dissolved
TEMPERATURE
Type
TEMPERATURE
Details
warmed to room temperature
CUSTOM
Type
CUSTOM
Details
quenched with saturated NH4Cl (100 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×100 mL)
WASH
Type
WASH
Details
The combined extracts were washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The concentrate was purified by flash column chromatography on silica gel with 6:1 hexanes/ethyl acetate

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC1=C(CC2(CCC3(OCCO3)CC2)O)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.48 g
YIELD: PERCENTYIELD 44%
YIELD: CALCULATEDPERCENTYIELD 44.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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